Dodecyl tribromoacetate
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Overview
Description
Dodecyl tribromoacetate is an organic compound characterized by the presence of a dodecyl group (a twelve-carbon alkyl chain) attached to a tribromoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl tribromoacetate can be synthesized through the esterification of tribromoacetic acid with dodecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Dodecyl tribromoacetate undergoes various chemical reactions, including:
Substitution Reactions: The tribromoacetate moiety can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield tribromoacetic acid and dodecanol.
Reduction: The bromine atoms in the tribromoacetate group can be reduced to form less brominated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as hydroxide ions, amines, or thiols can be used in substitution reactions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for the reduction of bromine atoms.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, hydroxide ions yield dodecyl alcohol and tribromoacetic acid.
Hydrolysis: The major products are tribromoacetic acid and dodecanol.
Reduction: The products are less brominated derivatives of this compound.
Scientific Research Applications
Dodecyl tribromoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: The compound’s surfactant properties make it useful in studies involving cell membranes and protein interactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent due to its bromine content.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of dodecyl tribromoacetate involves its interaction with biological membranes and proteins. The dodecyl group allows the compound to integrate into lipid bilayers, while the tribromoacetate moiety can interact with protein residues, potentially disrupting their function. This dual interaction can lead to changes in membrane permeability and protein activity, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl tribromoacetate: Similar in structure but with an ethyl group instead of a dodecyl group.
Methyl tribromoacetate: Contains a methyl group instead of a dodecyl group.
Dodecyl bromoacetate: Similar but with fewer bromine atoms.
Uniqueness
Dodecyl tribromoacetate is unique due to its long alkyl chain, which imparts distinct surfactant properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications requiring membrane integration and disruption.
Properties
CAS No. |
90146-95-5 |
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Molecular Formula |
C14H25Br3O2 |
Molecular Weight |
465.06 g/mol |
IUPAC Name |
dodecyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C14H25Br3O2/c1-2-3-4-5-6-7-8-9-10-11-12-19-13(18)14(15,16)17/h2-12H2,1H3 |
InChI Key |
RKOYURDLNUYKME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(Br)(Br)Br |
Origin of Product |
United States |
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